molecular formula C14H10BrN3O2S B2810491 N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-09-0

N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2810491
CAS RN: 851945-09-0
M. Wt: 364.22
InChI Key: AXFCXDFRRCQYOC-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

Thiazolopyrimidines can be synthesized through intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid . The reaction of thiazoles with thiourea can yield hybrid molecules in an excellent yield .


Molecular Structure Analysis

The structure of thiazolopyrimidines can be substantiated by IR, FT-IR, 1H-, 13C and DEPT- 13C NMR, MS as well as microanalyses . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .


Chemical Reactions Analysis

The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .


Physical And Chemical Properties Analysis

The compound forms brown crystals with a melting point of 125–127°C . The IR spectrum shows peaks at 2935 (CH3), 1712 (C=O), 1622 (C=C), 1589–1604 (C=C arom), 1499 (C=N) .

Scientific Research Applications

Medicinal Chemistry

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Anticancer Activity

Thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells. Some of these derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have shown antimicrobial activity . For example, compounds containing a primary amino substituent on the phenyl group exhibited moderate potencies against P. aeruginosa .

Anti-Inflammatory Activity

2-Substituted Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high anti-inflammatory activities .

Antimalarial Activity

Thiazolo[3,2-a]pyrimidines have potential applications as antimalarials .

Inhibitors of HIV Reverse Transcriptase

Thiazolo[3,2-a]pyrimidines can also be used as inhibitors of HIV reverse transcriptase .

Antagonists of the 5-HT2 Serotonin Receptor

Thiazolo[3,2-a]pyrimidines can act as antagonists of the 5-HT2 serotonin receptor, with potential interest for the treatment of depression .

Inhibitors of DNA Gyrase and SARS-Cov-2 Glycoprotein

Some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .

Mechanism of Action

While the specific mechanism of action for “N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the search results, thiazolopyrimidines have been found to possess anticancer activity . A molecular docking study of all synthesized molecules was performed on topoisomerase II using the AutoDock technique .

Future Directions

Thiazolopyrimidines, including “N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . The synthesis of new classes of thiazolo[3,2-a]pyrimidines may give a library of compounds as possible candidates for various biological activities .

properties

IUPAC Name

N-(3-bromophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFCXDFRRCQYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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